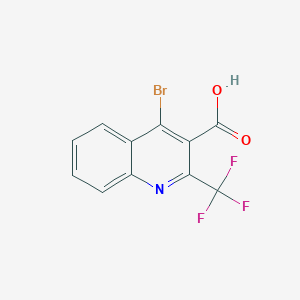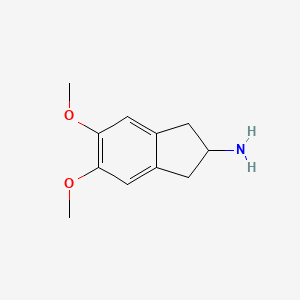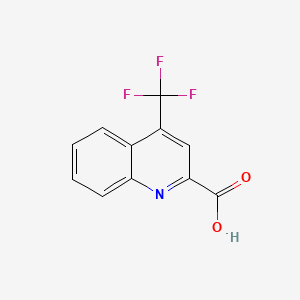
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H5BrF3NO2 and its molecular weight is 320.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those with structural features like 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, are recognized for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion, attributed to their high electron density which enables the formation of stable chelating complexes with metallic surfaces. This interaction is facilitated through coordination bonding, making quinoline derivatives valuable in the development of corrosion inhibitors for various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biocatalyst Inhibition
Carboxylic acids, including specific quinoline carboxylic acid derivatives, play a role in inhibiting microbial biocatalysts used in fermentative production processes. These compounds can become inhibitory at concentrations below desired yields, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for developing strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Optoelectronic Materials
Quinoline derivatives are integral to the synthesis of optoelectronic materials. Their incorporation into π-extended conjugated systems is of great interest for creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency phosphorescent OLEDs and thermally activated delayed fluorescence emitters. These applications underline the importance of quinoline and its derivatives in advancing the field of optoelectronics, demonstrating their versatility beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
In the context of recovering carboxylic acids from diluted aqueous streams, an important technology is liquid-liquid extraction (LLX). Innovations in solvent development for LLX have included the use of ionic liquids and improvements in traditional solvents. These advancements are critical for the efficient and economical recovery of carboxylic acids, including those related to quinoline derivatives, from industrial processes. The development of such technologies is key to enabling the sustainable production of bio-based plastics and other materials from renewable resources (Sprakel & Schuur, 2019).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGCAYXSYGXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455967 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587886-11-1 |
Source


|
| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)








